molecular formula C15H17ClO2 B14405218 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione CAS No. 88176-24-3

5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14405218
CAS No.: 88176-24-3
M. Wt: 264.74 g/mol
InChI Key: UUJXLXTVTULSNT-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C15H17ClO2 It is a derivative of cyclohexane-1,3-dione, substituted with a 3-chloro-2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 3-chloro-2,4,6-trimethylbenzoyl chloride with cyclohexane-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione: is similar to other cyclohexane-1,3-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the trimethylphenyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88176-24-3

Molecular Formula

C15H17ClO2

Molecular Weight

264.74 g/mol

IUPAC Name

5-(3-chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H17ClO2/c1-8-4-9(2)15(16)10(3)14(8)11-5-12(17)7-13(18)6-11/h4,11H,5-7H2,1-3H3

InChI Key

UUJXLXTVTULSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CC(=O)CC(=O)C2)C)Cl)C

Origin of Product

United States

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